N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide
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Description
N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication . It is a component of coenzyme I (nicotinamide adenine dinucleotide, NAD+) and coenzyme II (nicotinamide adenine dinucleotide phosphate, NADP+) . These coenzymes are involved in redox reactions, energy production in cells, and are significant for maintaining the integrity of normal tissues, especially skin, digestive tract, and nervous system .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several steps. In one study, four nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) . Another study discussed the enzymatic synthesis of nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system .Molecular Structure Analysis
The molecular structure of this compound is similar to that of nicotinamide, with the addition of a chlorophenyl group. The structure of nicotinamide consists of a pyridine ring to which a carboxamide group is attached .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily redox reactions. The nicotinamide part of NAD+ and NADP+ in human body has reversible hydrogenation and dehydrogenation characteristics, playing a hydrogen transfer role in biological oxidation .Physical and Chemical Properties Analysis
As a derivative of nicotinamide, this compound is likely to share many of its physical and chemical properties. Nicotinamide is a white powder that is water-soluble . It acts as a weak base in solution, neutralizing acids to form salts plus water .Mechanism of Action
The mechanism of action of N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide is likely related to its role in NAD+ and NADP+ metabolism. NAD+ is a redox active molecule that is universally found in biology. By exploiting the nonenzymatic reduction and oxidation of NAD+ by pyruvate and methylene blue, respectively, key molecular features necessary for the intrinsic activity of NAD+ can be identified .
Future Directions
The future directions of research on N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide could involve further exploration of its role in NAD+ and NADP+ metabolism and its potential applications in treating various diseases. For instance, NAD+ metabolic disorders are closely linked to the pathogenesis of several ocular diseases, such as glaucoma, age-related macular degeneration (AMD), and inherited retinal degenerations (IRDs) .
Properties
IUPAC Name |
N-(3-carbamoyl-4-chlorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-4-3-9(6-10(11)12(15)18)17-13(19)8-2-1-5-16-7-8/h1-7H,(H2,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISJJVMGEHTXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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